6-Dimethylaminonicotinamide is an organic compound with the molecular formula and a molecular weight of 165.19 g/mol. It is classified as a derivative of nicotinamide, featuring a dimethylamino group at the sixth position of the pyridine ring. This compound has garnered attention for its potential applications in pharmacology, particularly in relation to its biochemical properties and effects on enzymatic pathways.
6-Dimethylaminonicotinamide can be sourced through various synthetic pathways, often derived from nicotinamide or related compounds. It has been studied in different contexts, including its role as an inhibitor of certain enzymes involved in metabolic processes.
This compound falls under the category of nicotinamide derivatives and is further classified as a pharmaceutical intermediate due to its applications in drug development. It has been noted for its potential therapeutic effects, particularly in immunomodulation and cancer treatment.
The synthesis of 6-Dimethylaminonicotinamide typically involves the reaction of nicotinamide with dimethylamine under controlled conditions. Various synthetic routes have been explored, including:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to enhance yield and purity. High-performance liquid chromatography is often employed to analyze the product and ensure it meets required specifications.
The molecular structure of 6-Dimethylaminonicotinamide features a pyridine ring with a dimethylamino substituent at the 6-position. The structural representation can be described as follows:
6-Dimethylaminonicotinamide participates in several chemical reactions, particularly those involving enzyme inhibition. Notably, it has been shown to inhibit key enzymes involved in metabolic pathways related to nicotinamide adenine dinucleotide (NAD) synthesis.
The compound's mechanism of action often involves competitive inhibition, where it binds to active sites on enzymes, preventing substrate interaction. This property is particularly relevant in pharmacological applications targeting metabolic disorders.
The mechanism by which 6-Dimethylaminonicotinamide exerts its effects primarily revolves around its ability to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways. For instance:
Research indicates that compounds like 6-Dimethylaminonicotinamide can modulate immune responses by affecting signaling pathways associated with T cell activation .
6-Dimethylaminonicotinamide has several scientific applications:
6-Dimethylaminonicotinamide (Chemical Abstracts Service Registry Number: 36016-82-1; PubChem CID: 96420) is a substituted nicotinamide derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 6-position of the pyridine ring [2]. This structural modification confers distinct electronic properties compared to unmodified nicotinamide, influencing its potential biochemical interactions and reactivity. As a synthetic analog within the broader nicotinamide family, it serves as a tool compound for probing cellular metabolism, particularly pathways involving nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated counterpart (NADP⁺). While not naturally abundant like its vitamin B3 precursors, its designed structure offers insights into enzyme-substrate specificity and metabolic regulation within redox biochemistry.
The exploration of nicotinamide derivatives originated with the identification of nicotinic acid (niacin) as the anti-pellagra factor in the early 20th century. Landmark work by Conrad Elvehjem in 1937 demonstrated that nicotinamide cured blacktongue in dogs (a model for pellagra), establishing its essential role in cellular coenzymes [1]. Subsequent research revealed NAD⁺ and NADP⁺ as central redox carriers, synthesized via the Preiss-Handler pathway from nicotinic acid or salvage pathways from nicotinamide (NAM) and nicotinamide riboside (NR) [7]. The discovery of NR as a nutrient in milk and the identification of conserved nicotinamide riboside kinases (NRKs) in fungi and humans highlighted the diversity of NAD⁺ biosynthetic routes beyond the classical Preiss-Handler pathway [1].
This foundational knowledge spurred the synthesis of modified nicotinamides to probe metabolic enzymes. 6-Aminonicotinamide (6-AN), a potent inhibitor of the pentose phosphate pathway (PPP), emerged as a critical tool in the 1950s-60s for studying glucose metabolism dysregulation [4]. 6-Dimethylaminonicotinamide represents a further structural elaboration, where the 6-amino group is dimethylated. This modification was likely designed to alter electronic properties (increasing electron-donating capacity) and membrane permeability compared to 6-AN, potentially modulating its interaction with target enzymes like glucose-6-phosphate dehydrogenase (G6PD) or altering its metabolic stability [2] [4]. Its development reflects the ongoing effort to understand structure-activity relationships within the nicotinamide scaffold for modulating NADPH-dependent processes.
Pyridine alkaloids constitute a class of naturally occurring or synthetic nitrogen-containing compounds featuring a pyridine ring as the core structural motif. While classical examples like nicotine (from Nicotiana species) possess bicyclic structures linking pyridine with pyrrolidine, simpler pyridine derivatives like nicotinamide are equally significant [6] [9]. 6-Dimethylaminonicotinamide falls within the category of synthetic pyridine carboxamides. Its structure can be dissected as follows:
Structural Comparison to Key Analogs:
Table 1: Structural Comparison of Nicotinamide and Key Analogs
Compound | Pyridine Substitution Pattern | Key Structural Features | Primary Biological Relevance |
---|---|---|---|
Nicotinamide (NAM) | 3-Carboxamide | Unsubstituted pyridine ring | NAD⁺ precursor; substrate for salvage pathway, SIRTs, PARPs |
6-Aminonicotinamide (6-AN) | 3-Carboxamide, 6-Amino | Electron-donating amino group at C6 | Potent PPP inhibitor (via 6-ANP accumulation) |
6-Dimethylaminonicotinamide | 3-Carboxamide, 6-Dimethylamino | Stronger electron-donating dimethylamino group at C6 | Research tool for NADPH/PPP modulation; potential altered specificity |
Nicotinamide Riboside (NR) | Ribosyl-nicotinamide | N-glycosidic bond linking β-D-ribofuranose to NAM nitrogen | NAD⁺ precursor via NRK pathway |
The dimethylamino group in 6-Dimethylaminonicotinamide enhances the electron density at the adjacent positions (C2, C4, C6) and decreases it at the meta position (C5) relative to unsubstituted NAM. This electronic perturbation profoundly impacts:
The pentose phosphate pathway (PPP) is a critical metabolic route parallel to glycolysis, primarily responsible for generating NADPH and ribose-5-phosphate. NADPH is the dominant reducing equivalent for anabolic biosynthesis (e.g., fatty acids, cholesterol) and for maintaining cellular redox homeostasis by reducing glutathione (via glutathione reductase) and thioredoxin (via thioredoxin reductase) [3] [7] [10]. Glucose-6-phosphate dehydrogenase (G6PD), catalyzing the first committed step of the oxidative PPP (G6P → 6-phosphoglucono-δ-lactone + NADPH), is the primary regulatory enzyme and rate-limiting step for NADPH production via this pathway [8] [10].
Structurally related compounds like 6-Aminonicotinamide (6-AN) are metabolized to 6-amino-NAD(P)⁺, which can competitively inhibit G6PD. More significantly, 6-AN is converted intracellularly to 6-amino-NADP⁺, which acts as a substrate for 6-phosphogluconate dehydrogenase (6PGD), the second dehydrogenase in the oxidative PPP. 6PGD converts 6-phosphogluconate (6PG) to ribulose-5-phosphate (Ru5P), generating a second NADPH molecule. However, when 6-amino-NADP⁺ is reduced by 6PGD, it forms 6-amino-NADPH. This reduced analog then acts as a potent competitive inhibitor of G6PD itself. Furthermore, the accumulation of 6-phosphogluconate (6PG) occurs because 6-amino-NADPH cannot effectively replace NADPH as a cofactor for the subsequent non-oxidative PPP enzymes. Elevated 6PG levels inhibit phosphoglucose isomerase (the second enzyme of glycolysis), thereby suppressing glycolytic flux [4] [8].
Table 2: Key Metabolites and Enzymes in the PPP Affected by Inhibitors like 6-AN (and potentially 6-Dimethylaminonicotinamide)
Metabolite/Enzyme | Role in PPP/Redox | Effect of 6-AN (Mechanism) | Potential Relevance to 6-Dimethylaminonicotinamide |
---|---|---|---|
Glucose-6-P (G6P) | Substrate for G6PD | Accumulates upstream of G6PD inhibition | Similar accumulation possible if G6PD inhibited |
NADPH | Key reducing equivalent; PPP product | Production inhibited | Likely reduced production |
6-Phosphogluconate (6PG) | Intermediate; substrate for 6PGD | Markedly accumulates (cannot be metabolized effectively by 6PGD with analog cofactor/inhibition) | Potential accumulation indicator |
G6PD | Rate-limiting PPP enzyme; produces NADPH & 6PGL | Inhibited (competitively by 6-amino-NADPH) | Potential direct inhibition or altered cofactor utilization |
6PGD | Second oxidative PPP enzyme; produces NADPH & Ru5P | Utilizes 6-amino-NADP⁺ to produce inhibitory 6-amino-NADPH | Potential utilization of analog NADP⁺ derivatives |
Phosphoglucose Isomerase (PGI) | Glycolysis enzyme (G6P ↔ F6P) | Inhibited by accumulated 6PG | Inhibition possible secondary to 6PG accumulation |
Given its structural similarity to 6-AN, 6-Dimethylaminonicotinamide is hypothesized to interfere with NADPH metabolism and the PPP, albeit potentially with altered potency or specificity due to the dimethylamino group:
Table 3: NADPH-Dependent Enzymes and Potential Impact of 6-Dimethylaminonicotinamide Derivatives
Enzyme/System | Function | Km for NADPH (μM) [7] [10] | Potential Impact of 6-Dimethylamino-NADPH/Analogs |
---|---|---|---|
Glutathione Reductase (GR) | Reduces GSSG to GSH using NADPH | ~5 - 10 | Likely impaired electron donation → reduced GSH regeneration → oxidative stress |
Thioredoxin Reductase (TrxR) | Reduces oxidized thioredoxin using NADPH | ~10 - 30 | Likely impaired electron donation → impaired thiol redox regulation |
NADPH Oxidase (NOX2) | Generates superoxide (O₂⁻) from O₂ using NADPH | ~15 - 25 | Potential direct inhibition or aberrant substrate use → altered ROS production |
Nitric Oxide Synthase (NOS) | Generates NO• from L-arginine using NADPH | ~1 - 10 | Likely impaired electron donation → reduced NO• production |
6-Phosphogluconate Dehydrogenase (6PGD) | PPP enzyme; generates Ru5P and NADPH from 6PG | ~20 - 50 | Potential aberrant substrate utilization (analog NADP⁺) → inhibitor production |
Malic Enzyme (ME1) | Generates pyruvate and NADPH from malate | ~20 - 100 | Potential impaired cofactor utilization → reduced NADPH production |
Research utilizing 6-Dimethylaminonicotinamide focuses on dissecting the intricate links between PPP flux, NADPH availability, redox balance, and cellular processes like inflammatory responses (e.g., microglial activation in neurodegeneration models [8]) and anabolic synthesis. Its value lies in its potential to selectively perturb specific nodes within the NADPH metabolic network, complementing tools like 6-AN or genetic knockdown of PPP enzymes.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: